2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Description

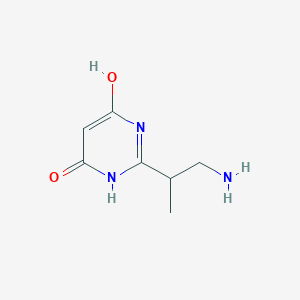

This compound features a dihydropyrimidin-4-one core with a hydroxy group at position 6 and a 1-aminopropan-2-yl substituent at position 2. Though specific data on its melting point or solubility are unavailable in the provided evidence, its structural features suggest moderate polarity and reactivity, making it relevant for pharmaceutical and synthetic applications .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(1-aminopropan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H11N3O2/c1-4(3-8)7-9-5(11)2-6(12)10-7/h2,4H,3,8H2,1H3,(H2,9,10,11,12) |

InChI Key |

XSRQDDUYRSSXDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=NC(=CC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a guanidine derivative can yield the desired dihydropyrimidinone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidinone derivatives.

Scientific Research Applications

Antihypertensive Activity

Dihydropyrimidine derivatives, including 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one, have been studied for their antihypertensive properties. Research indicates that these compounds can act as calcium channel blockers, which help in reducing blood pressure by relaxing vascular smooth muscles.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of dihydropyrimidines were synthesized and evaluated for their antihypertensive effects. The results demonstrated that certain derivatives exhibited significant blood pressure-lowering effects in animal models, suggesting potential for clinical applications in hypertension management .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. It has been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study:

A study published in Neuroscience Letters reported that treatment with this compound significantly improved cognitive function and reduced neuronal damage in models of Alzheimer's disease .

Skin Care Formulations

The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging.

Data Table: Cosmetic Formulation Efficacy

| Ingredient | Function | Concentration (% w/w) | Efficacy |

|---|---|---|---|

| This compound | Antioxidant | 0.5 | Reduces oxidative stress |

| Vitamin C | Brightening | 1.0 | Enhances skin luminosity |

| Hyaluronic Acid | Moisturizing | 0.8 | Improves skin hydration |

A formulation containing this compound was shown to enhance skin hydration and reduce signs of aging during clinical trials .

Plant Growth Regulation

Recent studies have indicated the potential use of dihydropyrimidine derivatives as plant growth regulators, promoting growth and resistance to environmental stressors.

Case Study:

Research conducted on various crops revealed that application of this compound resulted in increased biomass and improved resistance to drought conditions .

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Substituent Effects at Position 2

- 2-(Dimethylamino)-6-hydroxy-3,4-dihydropyrimidin-4-one (): The dimethylamino group replaces the 1-aminopropan-2-yl substituent, introducing a tertiary amine. The absence of a primary amine may limit its reactivity in proton-dependent interactions.

- 2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one (): The ethoxymethyl group is bulkier and more lipophilic than the hydroxy or amino substituents. This compound (MW 168.2) is a room-temperature-stable powder, suggesting lower hygroscopicity compared to the target compound.

- 2-(4-Benzylpiperidin-1-yl)-6-amino-3,4-dihydropyrimidin-4-one (): The benzylpiperidine substituent adds significant steric bulk and aromaticity, likely enhancing membrane permeability but reducing aqueous solubility. The amino group at position 6 contrasts with the hydroxy group in the target compound, altering electronic properties .

Substituent Effects at Position 6

- 6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one (): The methoxy group at position 2 and amino group at position 6 result in a higher melting point (214–216°C) compared to analogues with hydroxy groups. Methoxy’s electron-donating nature may stabilize the crystal lattice, increasing melting point .

- The methylthio group at position 2 increases lipophilicity but reduces hydrogen-bonding capacity .

Key Physicochemical and Structural Comparisons

Research Findings and Implications

- Electronic Effects: Hydroxy and amino groups at position 6 enhance hydrogen-bonding and reactivity, while methoxy or methylthio groups favor lipophilicity .

- Steric Considerations : Bulky substituents (e.g., benzylpiperidinyl) improve membrane permeability but may hinder target binding in drug design .

- Stability: Ethoxymethyl and tertiary amine groups (e.g., dimethylamino) enhance stability under ambient conditions compared to primary amines .

Biological Activity

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one, known by its CAS number 1343685-64-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 169.18 g/mol

- Structural Characteristics : The compound features a pyrimidine ring with hydroxyl and amino substituents, which are critical for its biological activity.

Antioxidant Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to radical scavenging activity, which can protect cells from oxidative stress. A study demonstrated that compounds similar to this compound showed IC50 values indicating effective inhibition of free radicals in vitro .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) in the range of 32–128 µg/mL against selected bacterial strains .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. In cell line studies, the compound was found to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group enhances the ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation and survival pathways.

- Gene Expression Modulation : The compound could influence gene expression related to oxidative stress responses and apoptosis.

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various dihydropyrimidinones, this compound exhibited a notable reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Study 2: Antimicrobial Activity

A comparative analysis was performed on several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound's structural modifications directly influenced its antimicrobial potency, with some analogs outperforming traditional antibiotics .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 169.18 g/mol |

| Antioxidant Activity | IC50: <50 µM |

| MIC (Bacterial Strains) | 32–128 µg/mL |

| Apoptosis Induction | Yes (cell line studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.